DIBAC-GGFG-NH2CH2-Dxd
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Overview
Description
DIBAC-GGFG-NH2CH2-Dxd is a compound used primarily as a linker-payload in protein-agent conjugates. It is a derivative of Camptothecin and is utilized in antibody-drug conjugates (ADCs) such as DS-8201a . This compound is notable for its application in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBAC-GGFG-NH2CH2-Dxd involves multiple steps, starting with the derivatization of Camptothecin. The compound contains a DBCO group, which is introduced through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and research publications .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The compound is typically synthesized in controlled environments to prevent contamination and degradation. The final product is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DIBAC-GGFG-NH2CH2-Dxd undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules.
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the linker.
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous solutions at room temperature, using azide-containing molecules as reactants.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired outcome.
Major Products Formed
Scientific Research Applications
DIBAC-GGFG-NH2CH2-Dxd has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Investigated for its potential in delivering therapeutic agents to specific cells or tissues.
Industry: Utilized in the production of specialized chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of DIBAC-GGFG-NH2CH2-Dxd involves its role as a linker-payload in antibody-drug conjugates. The DBCO group facilitates the SPAAC reaction, allowing the compound to form stable linkages with azide-containing molecules. This enables the targeted delivery of therapeutic agents to specific cells or tissues. The molecular targets and pathways involved include the interaction with cell surface receptors and subsequent internalization of the conjugate .
Comparison with Similar Compounds
Similar Compounds
Camptothecin Derivatives: Other derivatives of Camptothecin, such as SN-38, are also used in ADCs.
DBCO-Containing Compounds: Similar compounds containing the DBCO group are used in click chemistry reactions.
Uniqueness
DIBAC-GGFG-NH2CH2-Dxd is unique due to its specific combination of a Camptothecin derivative and a DBCO group, making it highly effective in SPAAC reactions and as a linker-payload in ADCs. Its ability to form stable triazole linkages with azide-containing molecules sets it apart from other compounds .
Properties
Molecular Formula |
C61H58FN9O12 |
---|---|
Molecular Weight |
1128.2 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-oxobutanamide |
InChI |
InChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1 |
InChI Key |
HXQAFVZJVFQLRZ-WEARVGGQSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Origin of Product |
United States |
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